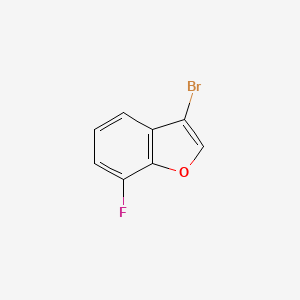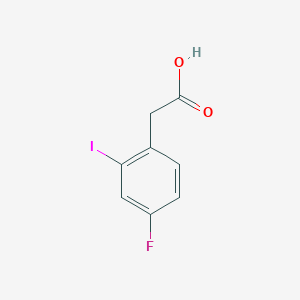
(3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine: is a compound that features a pyrrolidine ring substituted with a fluorine atom and a cyclopropanamine group.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of starting materials such as 3-pyrrolidinone and fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the role of fluorine in drug design and development .
Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with enhanced performance characteristics .
作用機序
The mechanism of action of (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activity. This interaction can affect various biological pathways, resulting in the desired therapeutic effects .
類似化合物との比較
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylamine
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclopropane
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclopropanol
Comparison: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine stands out due to its unique combination of a fluorine-substituted pyrrolidine ring and a cyclopropanamine group. This structural arrangement imparts distinct physicochemical properties, such as increased stability and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H15FN2 |
|---|---|
分子量 |
158.22 g/mol |
IUPAC名 |
N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8-/m1/s1 |
InChIキー |
QZFXTAVCZYQMQZ-HTRCEHHLSA-N |
異性体SMILES |
C1CC1NC[C@H]2CNC[C@H]2F |
正規SMILES |
C1CC1NCC2CNCC2F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)phenyl]pyridine-2-carboxamide](/img/structure/B8780473.png)



![1-(4-Bromophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8780509.png)
![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8780512.png)




![Methyl 2-({[amino(imino)methyl]thio}methyl)benzoate hydrobromide](/img/structure/B8780551.png)
